SAMARIUM ACETATE HYDRATE/ 99.9per cent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

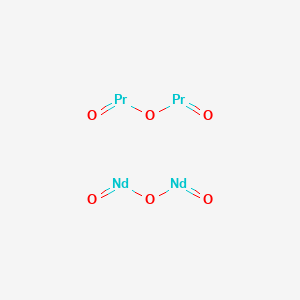

Samarium acetate hydrate is a chemical compound utilized in various fields such as catalysts, lasers, metal alloys, and even in nuclear reactors due to its ability to absorb neutrons. It's also employed in medical applications, specifically in the form of radioactive 153 Sm for producing radiopharmaceuticals. The preparation of pure samarium acetate involves a process starting from rare earth carbonates derived from the chemical treatment of monazite. Through ion exchange chromatography using a strong cationic resin and fractionating rare earth elements (REE), pure Sm2O3 is obtained and subsequently converted into samarium acetate (Pedreira Filho & Queiroz, 2021).

Synthesis Analysis

Samarium acetate is synthesized from samarium oxide, which is initially obtained through the fractionation of rare earth elements. The oxide is dissolved in acetic acid to produce samarium acetate, with the stoichiometric formula being Sm(CH3COO)3·4H2O. This highlights the compound's composition and indicates the presence of water molecules, making it a hydrate (Pedreira Filho & Queiroz, 2021).

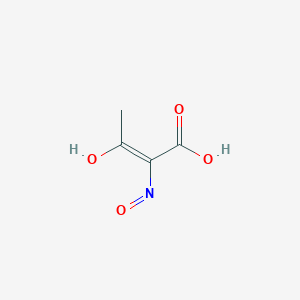

Molecular Structure Analysis

The molecular structure of samarium acetate hydrate, as inferred from its synthesis, involves samarium ions coordinated by acetate groups and water molecules. This coordination results in a complex structure, characteristic of lanthanide acetates, where samarium is central to the acetate and water ligands, forming a hydrated complex. However, detailed structural analysis through techniques such as X-ray crystallography would provide more precise information on its geometry.

Chemical Reactions and Properties

Samarium compounds, including samarium acetate, participate in various chemical reactions, especially as reducing agents or in the absorption of neutrons in nuclear reactors. Samarium's unique properties contribute to its versatility in reactions, including redox chemistry where it forms complexes with different ligands. For example, the reduction of dinitrogen by a samarium complex supported by a calix[4]arene ligand showcases its ability to engage in complex chemical reactions (Guillemot et al., 2007).

Applications De Recherche Scientifique

-

Glass Manufacturing

-

Phosphors

-

Lasers

-

Thermoelectric Devices

-

Catalyst and Chemical Reagent

-

Samarium-Cobalt Magnets

-

Small Motors

-

Headphones

-

High-end Magnetic Pickups for Guitars and Related Musical Instruments

Safety And Hazards

Samarium (III) acetate hydrate may cause immediate or delayed severe eye irritation. Skin contact may produce irritation or contact dermatitis . Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid dust formation .

Orientations Futures

Samarium and its compounds, including Samarium (III) acetate hydrate, have specialized uses in glass, phosphors, lasers, and thermoelectric devices . One of the most important applications of Samarium is in Samarium-Cobalt magnets . These applications suggest potential future directions for the use of Samarium (III) acetate hydrate in these and possibly other technological areas.

Propriétés

Numéro CAS |

17829-86-6 |

|---|---|

Nom du produit |

SAMARIUM ACETATE HYDRATE/ 99.9per cent |

Formule moléculaire |

C6H11O7Sm |

Poids moléculaire |

345.50734 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)

![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)